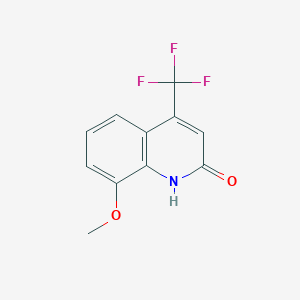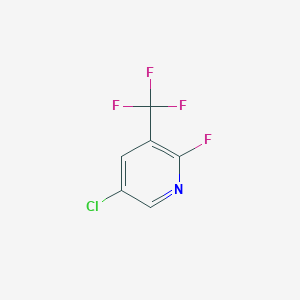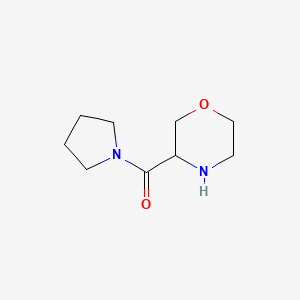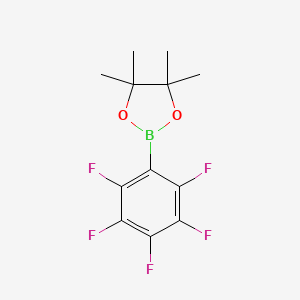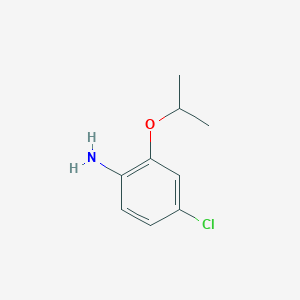
4-Chloro-2-isopropoxyaniline
概要
説明
4-Chloro-2-isopropoxyaniline, also known as 4-chloro-2-(isopropoxy)aniline or ICA, is a chemical compound with the molecular formula C9H12ClNO. It has a molecular weight of 185.65 g/mol . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 4-Chloro-2-isopropoxyaniline is1S/C9H12ClNO/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,11H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
4-Chloro-2-isopropoxyaniline is a liquid .科学的研究の応用
Nonlinear Optical Materials
4-Chloro-2-isopropoxyaniline: has been studied for its potential in creating nonlinear optical (NLO) materials. These materials are crucial for various optoelectronic applications, including laser technology, photonics, and communication technologies . The compound’s ability to form non-centrosymmetric structures makes it suitable for second harmonic generation, which is a key property of NLO materials.
Pharmaceutical Research
In the pharmaceutical industry, 4-Chloro-2-isopropoxyaniline can be utilized as a building block for the synthesis of various drugs. Its structure allows for the attachment of different functional groups, making it versatile for creating compounds with potential medicinal properties .
Material Science
This compound is also relevant in material science, particularly in the development of new organic single crystals. These crystals are lightweight, low-cost, and can be easily fabricated, offering significant advantages over inorganic counterparts for certain applications .
Chemical Synthesis
4-Chloro-2-isopropoxyaniline: serves as an intermediate in chemical synthesis processes. It can be used to create more complex molecules through various reactions, including coupling and substitution, which are fundamental in synthetic chemistry .
Analytical Chemistry
In analytical chemistry, 4-Chloro-2-isopropoxyaniline could be used as a standard or reagent in chromatographic methods or spectroscopy. Its well-defined structure and properties allow for accurate calibration and testing in analytical instruments .
Environmental Science
The compound’s derivatives are being explored for environmental monitoring, particularly in the detection of herbicides and their metabolites. Electrochemical sensors using these derivatives can provide sensitive and selective detection methods for environmental pollutants .
Pharmacology
In pharmacology, 4-Chloro-2-isopropoxyaniline may be involved in the study of drug action mechanisms. Its structural features can help in understanding the interaction between drugs and their targets, which is essential for drug design and development .
Biotechnology
Lastly, in biotechnology, this compound could be part of research into novel biosensors or bio-based materials. Its chemical properties might be harnessed to develop new biotechnological applications, such as enzyme immobilization or as a component in bioactive coatings .
特性
IUPAC Name |
4-chloro-2-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBDGXBTHGJVKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-isopropoxyaniline | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

